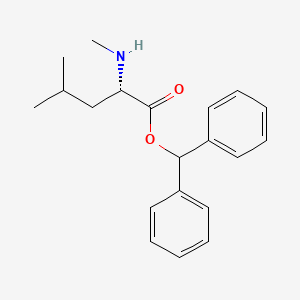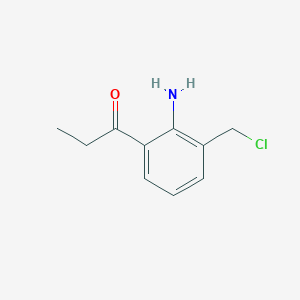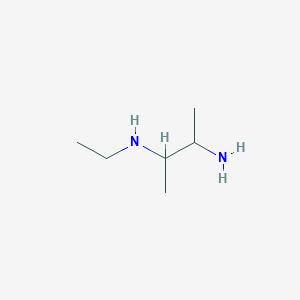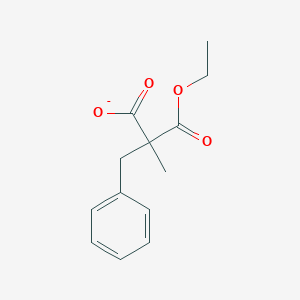
N-methyl-L-leucine benzhydryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Scientific Research Applications
N-methyl-L-leucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of N-methylated peptides.
Biology: The compound is used in studies involving protein synthesis and modification.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-L-alanine benzhydryl ester
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-isoleucine benzhydryl ester
Uniqueness
N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
InChI Key |
GKTRRNWREYWJAX-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Canonical SMILES |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)





